molecular formula C15H16N2 B11883115 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B11883115
M. Wt: 224.30 g/mol
InChI Key: LREBONXTYYMNLB-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydro structure, which means it has partially saturated rings, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-formyl-quinolines with substituted arylamines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . This method ensures the formation of the tetrahydro structure with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can further saturate the compound or reduce functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific benzyl substitution, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-4-13(5-3-1)11-17-9-7-14-6-8-16-10-15(14)12-17/h1-6,8,10H,7,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREBONXTYYMNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CN=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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